molecular formula C11H9Cl2F3N2O2 B12820984 ethyl (2Z)-2-chloro-2-[[4-chloro-2-(trifluoromethyl)phenyl]hydrazinylidene]acetate

ethyl (2Z)-2-chloro-2-[[4-chloro-2-(trifluoromethyl)phenyl]hydrazinylidene]acetate

Cat. No.: B12820984
M. Wt: 329.10 g/mol
InChI Key: MCIFKBFKKIRXKP-NVMNQCDNSA-N
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Description

Ethyl (2Z)-2-chloro-2-[[4-chloro-2-(trifluoromethyl)phenyl]hydrazinylidene]acetate is a chemical compound known for its unique structure and properties. This compound features a hydrazinylidene group attached to a phenyl ring, which is further substituted with chloro and trifluoromethyl groups. The presence of these substituents imparts distinct chemical and physical characteristics to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

The synthesis of ethyl (2Z)-2-chloro-2-[[4-chloro-2-(trifluoromethyl)phenyl]hydrazinylidene]acetate involves several steps. One common method includes the reaction of ethyl chloroacetate with hydrazine hydrate to form ethyl hydrazonoacetate. This intermediate is then reacted with 4-chloro-2-(trifluoromethyl)benzaldehyde under specific conditions to yield the desired compound. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Chemical Reactions Analysis

Ethyl (2Z)-2-chloro-2-[[4-chloro-2-(trifluoromethyl)phenyl]hydrazinylidene]acetate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl (2Z)-2-chloro-2-[[4-chloro-2-(trifluoromethyl)phenyl]hydrazinylidene]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl (2Z)-2-chloro-2-[[4-chloro-2-(trifluoromethyl)phenyl]hydrazinylidene]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of chloro and trifluoromethyl groups enhances its binding affinity and specificity towards these targets, contributing to its unique pharmacological properties .

Comparison with Similar Compounds

Ethyl (2Z)-2-chloro-2-[[4-chloro-2-(trifluoromethyl)phenyl]hydrazinylidene]acetate can be compared with similar compounds such as:

Biological Activity

Ethyl (2Z)-2-chloro-2-[[4-chloro-2-(trifluoromethyl)phenyl]hydrazinylidene]acetate is a chemical compound with significant potential in medicinal chemistry, particularly due to its unique structural features and biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H9Cl2F3N2O2C_{11}H_{9}Cl_{2}F_{3}N_{2}O_{2}, with a molecular weight of approximately 329.1 g/mol. The compound features a chloroacetate group and a hydrazone linkage, which are crucial for its biological interactions.

Preliminary studies suggest that this compound may exert its biological effects through various mechanisms, including:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in disease pathways.
  • Interaction with Receptors : It has shown potential binding affinity with several biological targets.
  • Antimicrobial Properties : Similar compounds have demonstrated effectiveness against various bacterial strains, indicating potential antimicrobial activity.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study on related hydrazone derivatives showed effectiveness against multiple bacterial strains, highlighting their potential in treating infections.

Pharmaceutical Applications

This compound serves as an important intermediate in the synthesis of Apixaban, an anticoagulant medication. Its role in drug formulation underlines its significance in pharmaceutical research and development .

Comparative Analysis with Similar Compounds

The following table summarizes key features of this compound compared to structurally similar compounds:

Compound NameMolecular FormulaKey Features
Ethyl 2-chloro-2-(4-methoxyphenyl)hydrazonoacetateC12H13ClN2O3Studied for anti-inflammatory properties
Methyl (Z)-2-chloro-2-[3-(trifluoromethyl)phenyl]hydrazonoacetateC12H10ClF3N2OPotential anticancer activity
Ethyl 3-(trifluoromethyl)phenylhydrazonoacetateC12H10F3N3OEvaluated for antimicrobial effects

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study conducted on various pyrazole derivatives, including those related to this compound, demonstrated significant bactericidal activity and antibiofilm potential against persistent infections .
  • Pharmaceutical Intermediate : As an intermediate in the synthesis of Apixaban, this compound plays a critical role in the pharmaceutical industry, emphasizing its importance in drug formulation processes .
  • Toxicity Studies : Research has shown that derivatives exhibit low cytotoxicity with IC50 values greater than 60 μM, indicating a favorable safety profile for further development .

Properties

Molecular Formula

C11H9Cl2F3N2O2

Molecular Weight

329.10 g/mol

IUPAC Name

ethyl (2Z)-2-chloro-2-[[4-chloro-2-(trifluoromethyl)phenyl]hydrazinylidene]acetate

InChI

InChI=1S/C11H9Cl2F3N2O2/c1-2-20-10(19)9(13)18-17-8-4-3-6(12)5-7(8)11(14,15)16/h3-5,17H,2H2,1H3/b18-9-

InChI Key

MCIFKBFKKIRXKP-NVMNQCDNSA-N

Isomeric SMILES

CCOC(=O)/C(=N/NC1=C(C=C(C=C1)Cl)C(F)(F)F)/Cl

Canonical SMILES

CCOC(=O)C(=NNC1=C(C=C(C=C1)Cl)C(F)(F)F)Cl

Origin of Product

United States

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